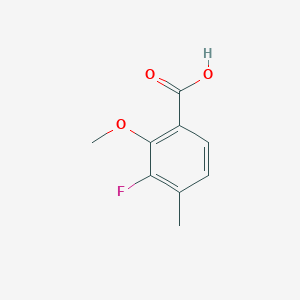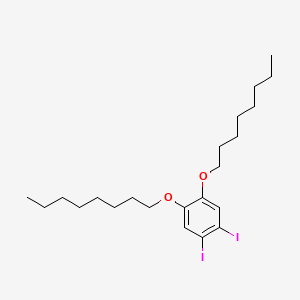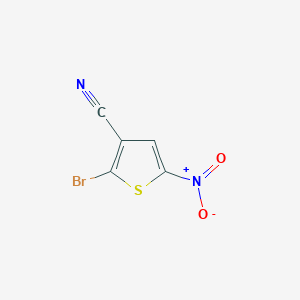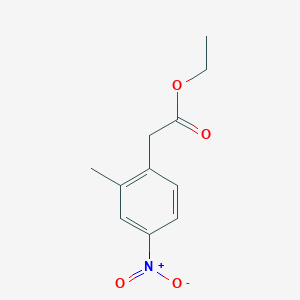
3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone, also known as TFADA, is a synthetic compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid that can be synthesized in a laboratory setting and has been used for a variety of purposes, including as a reagent for organic synthesis and as an inhibitor of enzymes. TFADA is a versatile compound and has been used in a variety of research fields, including biochemistry and physiology.
科学的研究の応用
3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone has a wide range of applications in scientific research. It has been used as a reagent for organic synthesis and as an inhibitor of enzymes. It has also been used in the study of biochemical and physiological processes, such as the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, this compound has been used in the study of receptor-ligand interactions and in the study of the mechanisms of action of drugs.
作用機序
The mechanism of action of 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone is not fully understood. However, it is believed that this compound binds to the active site of enzymes, such as acetylcholinesterase, and inhibits their activity. Additionally, this compound has been shown to interact with certain receptors, such as the muscarinic acetylcholine receptor, and to modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, this compound has been shown to interact with certain receptors, such as the muscarinic acetylcholine receptor, and to modulate their activity.
実験室実験の利点と制限
3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone has a number of advantages for use in laboratory experiments. It is a relatively stable compound and can be synthesized in a laboratory setting. Additionally, it has a wide range of applications in scientific research and can be used to study a variety of biochemical and physiological processes. However, there are also some limitations to using this compound in laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it is a relatively toxic compound and should be handled with care.
将来の方向性
The future directions for 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone research are numerous. One potential direction is the development of new methods for synthesizing this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs or therapies. Additionally, further research into the mechanism of action of this compound could lead to the development of new inhibitors of enzymes or modulators of receptor activity. Additionally, this compound could be used in the study of the mechanisms of action of existing drugs or in the study of the effects of environmental toxins on biochemical and physiological processes.
合成法
3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone can be synthesized in a laboratory setting using a variety of methods. One method involves the reaction of trifluoromethyl bromide and alpha,alpha-dibromoacetophenone in the presence of a base, such as sodium hydroxide, in an organic solvent. This reaction produces a colorless, crystalline solid that can be purified using a variety of techniques, such as recrystallization.
特性
IUPAC Name |
2,2-dibromo-1-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F3O/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHFSEBNKYPYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10854657 |
Source


|
| Record name | 2,2-Dibromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10854657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
922734-42-7 |
Source


|
| Record name | 2,2-Dibromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10854657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

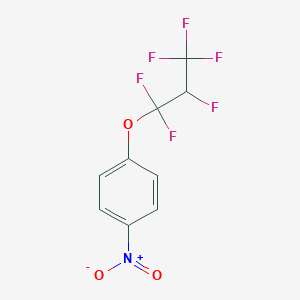


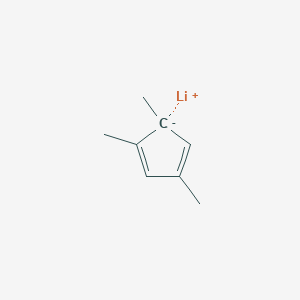

![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)

![Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat](/img/structure/B6336547.png)

